![molecular formula C13H19N3O B2859892 3-Methyl-1-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]urea CAS No. 2062051-48-1](/img/structure/B2859892.png)
3-Methyl-1-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]urea is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. Tetrahydroisoquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]urea typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with appropriate reagents to introduce the urea functionality. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with an isocyanate derivative under controlled conditions to form the desired urea compound . The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product in a highly pure form .
化学反応の分析
Types of Reactions
3-Methyl-1-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted tetrahydroisoquinoline derivatives .
科学的研究の応用
3-Methyl-1-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]urea has several scientific research applications, including:
作用機序
The mechanism of action of 3-Methyl-1-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, leading to potential therapeutic effects in neurodegenerative disorders . The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the urea functionality.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a benzyl group attached to the nitrogen atom, known for its antineuroinflammatory properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A methylated derivative with potential biological activities.
Uniqueness
3-Methyl-1-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]urea is unique due to the presence of both the tetrahydroisoquinoline and urea functionalities, which may confer distinct biological activities and chemical reactivity compared to other similar compounds . This dual functionality allows for a broader range of applications and potential therapeutic benefits.
特性
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-14-13(17)15-7-9-16-8-6-11-4-2-3-5-12(11)10-16/h2-5H,6-10H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPWGUGSERGODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCN1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

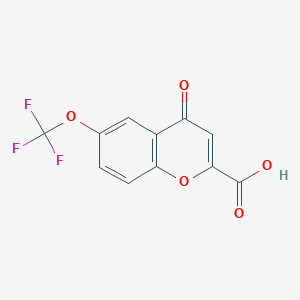
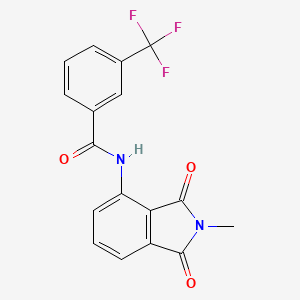

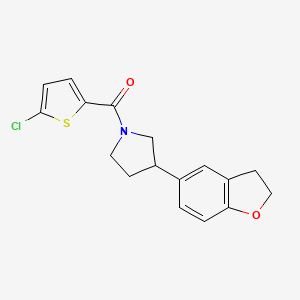
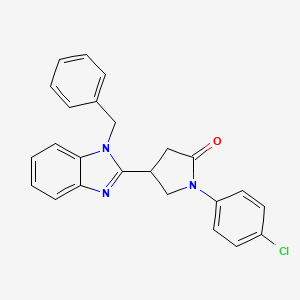
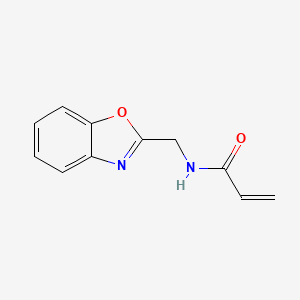
![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2859817.png)

![2,4,7-Trimethyl-6-[3-(2-piperidin-1-ylethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2859820.png)
![[1-(1,1-Difluoroethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2859821.png)
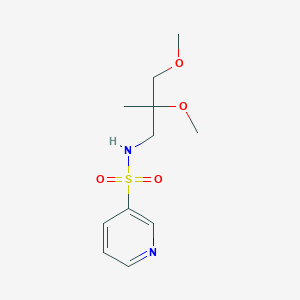
![6-Tert-butyl-2-[1-(pyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2859825.png)
![N-cyclohexyl-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2859832.png)
